![molecular formula C8H12O B6597407 4-methylidenecyclohexane-1-carbaldehyde CAS No. 89402-20-0](/img/structure/B6597407.png)
4-methylidenecyclohexane-1-carbaldehyde
Overview
Description
4-Methylidenecyclohexane-1-carbaldehyde (4-MCHC) is a versatile chemical compound that has been used in a variety of scientific research applications. It is a highly reactive aldehyde that can be used to synthesize a wide range of molecules, including polymers and other organic compounds. It is also a useful intermediate for the synthesis of a variety of drugs and pharmaceuticals.
Scientific Research Applications
4-methylidenecyclohexane-1-carbaldehyde has been used in a variety of scientific research applications. It has been used as a reagent for the synthesis of polymers, such as polyurethanes and polyesters, as well as other organic compounds. It is also used as an intermediate for the synthesis of a variety of drugs and pharmaceuticals.
Mechanism of Action
4-methylidenecyclohexane-1-carbaldehyde is a highly reactive aldehyde that reacts readily with a variety of molecules, including amines, alcohols, and carboxylic acids. The reaction of 4-methylidenecyclohexane-1-carbaldehyde with amines produces amides, which are important intermediates in the synthesis of polymers and other organic compounds. The reaction of 4-methylidenecyclohexane-1-carbaldehyde with alcohols produces ethers, which are important intermediates in the synthesis of a variety of drugs and pharmaceuticals. The reaction of 4-methylidenecyclohexane-1-carbaldehyde with carboxylic acids produces esters, which are important intermediates in the synthesis of a variety of drugs and pharmaceuticals.
Biochemical and Physiological Effects
4-methylidenecyclohexane-1-carbaldehyde has been shown to be non-toxic and non-carcinogenic in laboratory studies. It is not known to have any significant biochemical or physiological effects in humans or animals.
Advantages and Limitations for Lab Experiments
4-methylidenecyclohexane-1-carbaldehyde is a highly reactive aldehyde that can be used to synthesize a wide range of molecules, including polymers and other organic compounds. It is also a useful intermediate for the synthesis of a variety of drugs and pharmaceuticals. The major advantage of 4-methylidenecyclohexane-1-carbaldehyde is its high reactivity, which makes it an ideal reagent for a variety of laboratory experiments. However, it is also highly volatile and flammable, which can present certain safety hazards in the laboratory.
Future Directions
There are a number of potential future directions for 4-methylidenecyclohexane-1-carbaldehyde research. These include further investigation into its reactivity and potential applications in the synthesis of polymers and other organic compounds, as well as its potential use as an intermediate for the synthesis of a variety of drugs and pharmaceuticals. Additionally, further research is needed to determine the potential biochemical and physiological effects of 4-methylidenecyclohexane-1-carbaldehyde, as well as to identify potential safety hazards associated with its use in the laboratory.
properties
IUPAC Name |
4-methylidenecyclohexane-1-carbaldehyde | |
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Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H12O/c1-7-2-4-8(6-9)5-3-7/h6,8H,1-5H2 | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
XJUSTHZLZCLFJZ-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C=C1CCC(CC1)C=O | |
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H12O | |
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID60578578 | |
Record name | 4-Methylidenecyclohexane-1-carbaldehyde | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID60578578 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
124.18 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
4-Methylidenecyclohexane-1-carbaldehyde | |
CAS RN |
89402-20-0 | |
Record name | 4-Methylidenecyclohexane-1-carbaldehyde | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID60578578 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Synthesis routes and methods
Procedure details
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